molecular formula C17H15N3O2S B2526066 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone CAS No. 477852-95-2

5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone

Cat. No. B2526066
CAS RN: 477852-95-2
M. Wt: 325.39
InChI Key: FJZRLYDRSYSAQM-UHFFFAOYSA-N
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Description

The compound “5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone” is a chemical compound with the molecular formula C17H15N3O2S. It is also known as 2(1H)-Pyridinone, 1-(phenylmethyl)-5-[5-(2-propen-1-ylthio)-1,3,4-oxadiazol-2-yl]- or 1-benzyl-5-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a pyridinone ring via a sulfur atom. The 1,3,4-oxadiazole ring is further substituted with an allyl group .

Scientific Research Applications

Synthesis and Biological Activity Prediction The synthesis of novel oxadiazole derivatives, such as 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone, involves one-pot condensation processes. These compounds, including various oxadiazole derivatives, have been synthesized and their structures confirmed by IR, 1H NMR, and mass spectrometry. Biological activity predictions for these compounds highlight their potential in various therapeutic areas, owing to the inherent bioactivity of the oxadiazole ring (Kharchenko et al., 2008).

Corrosion Inhibition Research has shown that oxadiazole derivatives can act as effective corrosion inhibitors for metals in acidic environments. This is particularly relevant for the protection of mild steel in sulfuric acid, where derivatives such as those related to 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone show significant inhibition efficiency. These findings are based on gravimetric, electrochemical, and surface analysis methods, suggesting the potential application of these compounds in industrial corrosion prevention (Ammal et al., 2018).

Optical Properties and Applications The synthesis of oxadiazole derivatives has also been explored for their optical properties, particularly in the context of fluorescence. Studies demonstrate that these compounds, including those structurally related to 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone, exhibit specific absorption and emission characteristics, which could be leveraged in the development of fluorescent probes and materials for optoelectronic applications (Ge et al., 2014).

Antitubercular Activity The antitubercular activity of oxadiazole derivatives has been evaluated through in vitro studies. Compounds featuring the oxadiazole moiety, similar to 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone, have shown moderate to good activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in the development of new antitubercular agents, following further pharmacophore and molecular docking studies to understand their mechanism of action (Joshi et al., 2015).

Antibacterial Activity Oxadiazole derivatives are known for their antibacterial properties. Synthesis approaches involving ultrasound irradiation have been utilized to produce 5-aryl-1,3,4-oxadiazole-2-yl sulfanyl derivatives, demonstrating significant antibacterial activity. This indicates the potential application of these compounds, including 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone, in the development of new antibacterial drugs (Lei Ying-ji, 2013).

properties

IUPAC Name

1-benzyl-5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-10-23-17-19-18-16(22-17)14-8-9-15(21)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZRLYDRSYSAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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